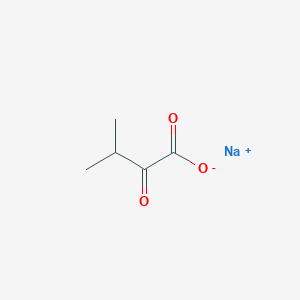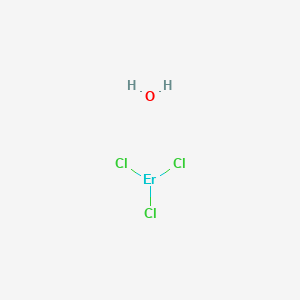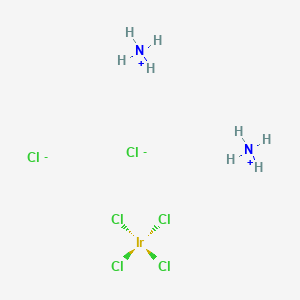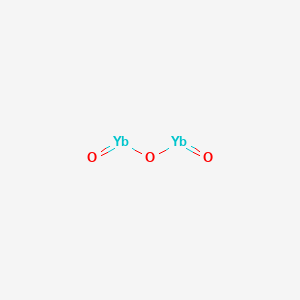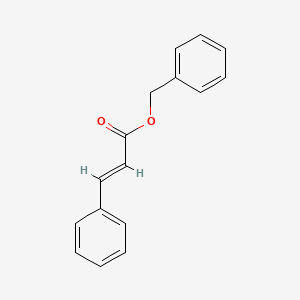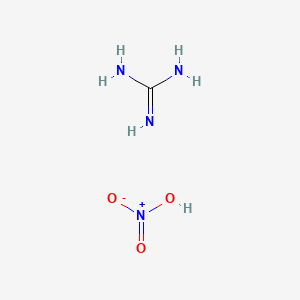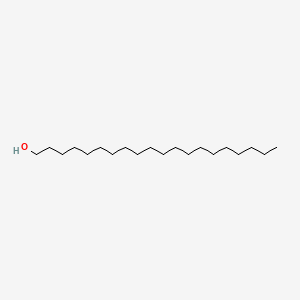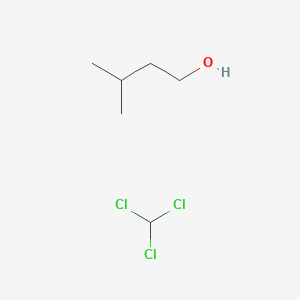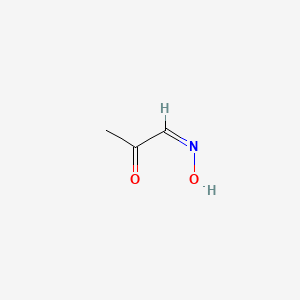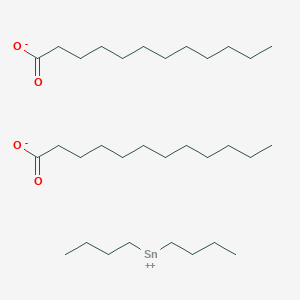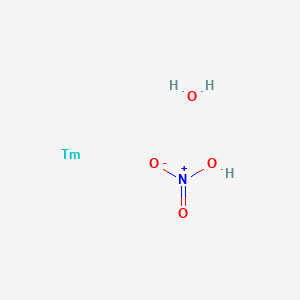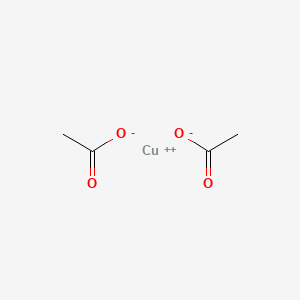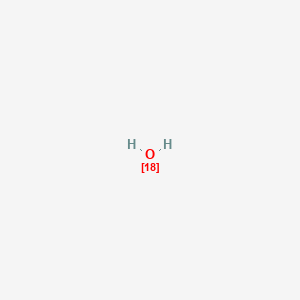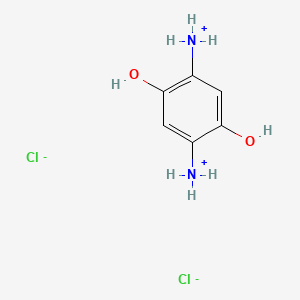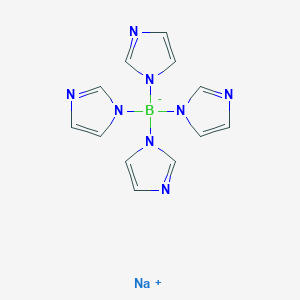
sodium;tetra(imidazol-1-yl)boranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a coordination complex with the molecular formula C15H23GdO7 and a molecular weight of 472.6 g/mol. This compound is primarily used in research applications due to its unique properties and high purity.
准备方法
Synthetic Routes and Reaction Conditions
Gadolinium (III) 2,4-pentanedionate hydrate can be synthesized through the reaction of gadolinium chloride with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often involve maintaining a specific pH and temperature to ensure the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of Gadolinium (III) 2,4-pentanedionate hydrate involves large-scale reactions using similar methods as in laboratory synthesis. The process includes the use of high-purity starting materials and controlled reaction environments to achieve consistent product quality. The final product is often subjected to rigorous purification steps to meet the required standards for research applications.
化学反应分析
Types of Reactions
Gadolinium (III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gadolinium oxide.
Reduction: Reduction reactions can convert the gadolinium ion to a lower oxidation state, although this is less common.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Gadolinium oxide.
Reduction: Reduced gadolinium complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Gadolinium (III) 2,4-pentanedionate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.
Biology: Employed in studies involving gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Medicine: Investigated for its potential use in targeted drug delivery systems and as a contrast agent in diagnostic imaging.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Gadolinium (III) 2,4-pentanedionate hydrate involves its ability to form stable complexes with various ligands. The gadolinium ion interacts with the ligands through coordination bonds, leading to the formation of stable structures. These complexes can interact with biological molecules and systems, making them useful in medical imaging and other applications.
相似化合物的比较
Similar Compounds
Gadolinium (III) chloride: Another gadolinium-based compound used in similar applications.
Gadolinium (III) nitrate: Used in the synthesis of gadolinium complexes and materials.
Gadolinium (III) acetate: Employed in various research and industrial applications.
Uniqueness
Gadolinium (III) 2,4-pentanedionate hydrate is unique due to its specific ligand structure, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity.
属性
IUPAC Name |
sodium;tetra(imidazol-1-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFSDYWKKOQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BN8Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
